molecular formula C10H12FN B13888035 (S)-3-(2-Fluorophenyl)pyrrolidine

(S)-3-(2-Fluorophenyl)pyrrolidine

Cat. No.: B13888035
M. Wt: 165.21 g/mol
InChI Key: LFPKQKJXQFPLOD-MRVPVSSYSA-N
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Description

(S)-3-(2-Fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent at the 3-position of the pyrrolidine ring. The stereochemistry at the chiral center (S-configuration) and the fluorine atom’s position on the phenyl ring (ortho-substitution) are critical to its physicochemical and biological properties.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(3S)-3-(2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1

InChI Key

LFPKQKJXQFPLOD-MRVPVSSYSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=C2F

Canonical SMILES

C1CNCC1C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-3-(2-Fluorophenyl)pyrrolidine may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic ring, where nucleophiles like hydroxide or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or amines in polar solvents like ethanol or water.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Hydroxyl or amine-substituted aromatic compounds.

Scientific Research Applications

(S)-3-(2-Fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aromatic ring can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target proteins. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two pyrrolidine derivatives with aromatic substituents and a pyridine-based compound (unrelated to pyrrolidine). The following analysis focuses on pyrrolidine analogs :

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Position Fluorine Presence Additional Functional Groups Molecular Weight (g/mol) Catalog Reference
(S)-3-(2-Fluorophenyl)pyrrolidine (Target) C₁₀H₁₂FN 3-position (pyrrolidine), 2-position (phenyl) Yes (ortho-F) None 165.21 (calculated) Not listed
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₄H₂₀FN₂O 1-position (pyrrolidine), 4-position (phenyl) Yes (para-F) Hydroxyl (-OH), methylaminoethyl chain 266.33 Catalog of Rare Chemicals (2017)
(S)-2-(3,5-Dimethyl-phenyl)pyrrolidine C₁₂H₁₇N 2-position (pyrrolidine), 3,5-position (phenyl) No Methyl groups (x2) 175.27 Catalog of Rare Chemicals (2017)

Key Findings:

Para-substitution (as in ) typically enhances metabolic stability but reduces steric interactions compared to ortho-substitution.

Functional Group Complexity: The hydroxyl and methylaminoethyl groups in introduce hydrogen-bonding and basicity, which are absent in the target compound. This difference could significantly impact solubility, blood-brain barrier penetration, and target engagement.

Steric and Conformational Effects :

  • The 3,5-dimethylphenyl group in creates a bulky, hydrophobic substituent, contrasting with the smaller 2-fluorophenyl group in the target compound. Such steric differences may influence receptor selectivity or off-target interactions.

Chirality :

  • All listed compounds are stereochemically defined (S-configuration), emphasizing the role of enantiopurity in pharmacological activity.

Limitations and Recommendations

  • Data Gaps : Direct experimental data (e.g., solubility, logP, biological activity) for (S)-3-(2-Fluorophenyl)pyrrolidine are unavailable in the provided sources.
  • Future Directions : Synthesis and characterization of the target compound, coupled with computational modeling (e.g., QSAR, docking studies), are recommended to validate hypotheses derived from analogs.

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